Ethyl 3-chloro-2-fluoropyridine-4-acetate
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Overview
Description
Ethyl 3-chloro-2-fluoropyridine-4-acetate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2-fluoropyridine-4-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-fluoropyridine-4-acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 3-chloro-2-fluoropyridine-4-acetate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2-fluoropyridine-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Similar in structure but lacks the ethyl acetate group.
4-Chloro-3-fluoropyridine: Similar but without the ethyl acetate group.
2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness
Ethyl 3-chloro-2-fluoropyridine-4-acetate is unique due to the presence of both chlorine and fluorine atoms along with the ethyl acetate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 3-chloro-2-fluoropyridine-4-acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8ClFNO2 and a molecular weight of approximately 201.60 g/mol. The compound features a pyridine ring with chlorine and fluorine substituents, along with an ethyl acetate group. This unique structure influences its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Some derivatives of pyridine compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, particularly through interactions with cellular pathways involved in cancer progression.
- Enzyme Interactions : this compound interacts with various enzymes, influencing their activity. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their catalytic activities.
- Cell Signaling Modulation : It can influence cell signaling pathways that are critical for processes such as proliferation and apoptosis. This modulation can lead to altered gene expression profiles in various cell types.
- Metabolic Pathways : The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and conjugation. These metabolic transformations can significantly affect its bioavailability and therapeutic efficacy.
Case Studies
- Anticancer Studies : In vitro studies have shown that this compound can reduce cell viability in certain cancer cell lines, indicating potential as an anticancer agent. Researchers observed that at specific concentrations, the compound induced apoptosis in cancer cells while sparing normal cells.
- Enzyme Interaction Studies : A study evaluated the inhibitory effects of various fluorinated derivatives on human recombinant phosphodiesterase (PDE) enzymes, revealing that modifications similar to those found in this compound could significantly alter enzyme activity .
Dosage Effects
Research indicates that the effects of this compound vary with dosage:
- Low Doses : At lower concentrations, beneficial effects such as enhanced metabolic activity and improved stress response have been noted.
- High Doses : Conversely, higher doses may lead to toxic effects, including liver damage and oxidative stress. This highlights the importance of dosage optimization for therapeutic applications.
Comparison with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique aspects:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and fluoro substituents on pyridine | Antimicrobial, anticancer |
Ethyl 3-bromo-2-fluoropyridine-4-acetate | Bromine instead of chlorine | Varies; less studied |
Ethyl 3-methylpyridine-4-acetate | Methyl group substitution | Antimicrobial potential |
The distinct combination of substituents in this compound contributes to its unique reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-2-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 |
InChI Key |
PJQBFCITRBWTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
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